molecular formula C10H14N2O B2680584 3-(4-Methoxyphenyl)propanimidamide CAS No. 102151-93-9

3-(4-Methoxyphenyl)propanimidamide

Cat. No.: B2680584
CAS No.: 102151-93-9
M. Wt: 178.235
InChI Key: IVEITJYEYSHRGO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propanimidamide is an organic compound with the molecular formula C11H16N2O2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)propanimidamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where 4-methoxybenzaldehyde is reacted with propanamide in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)propanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propanimidamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanol
  • 3-(4-Methoxyphenyl)propylamine

Uniqueness

3-(4-Methoxyphenyl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

3-(4-methoxyphenyl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEITJYEYSHRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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